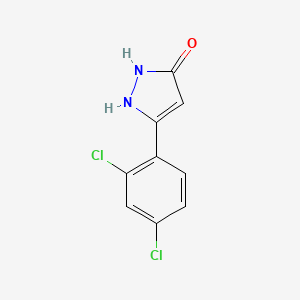

3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(14)13-12-8/h1-4H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVAWTBTBLAGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,4 Dichlorophenyl 1h Pyrazol 5 Ol and Its Analogs

Conventional and Multi-Component Reaction Approaches

The construction of the pyrazol-5-ol core is classically achieved through the Knorr pyrazole (B372694) synthesis. This involves the condensation reaction between a hydrazine (B178648) derivative and a β-ketoester. For the specific synthesis of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol, the reaction would involve the cyclocondensation of a (2,4-dichlorophenyl)-substituted hydrazine with a β-ketoester such as ethyl acetoacetate. nih.govarkat-usa.org This foundational reaction has been adapted into more complex and efficient one-pot and multi-component strategies.

One-Pot Condensation Strategies for 1H-Pyrazol-5-ols

Modern synthetic approaches favor one-pot procedures that combine multiple reaction steps without isolating intermediates, enhancing efficiency and reducing waste. The synthesis of 1H-pyrazol-5-ol analogs is frequently accomplished through a pseudo-five-component reaction. This involves the one-pot condensation of two equivalents of a hydrazine (like phenylhydrazine) and two equivalents of a β-ketoester (like ethyl acetoacetate) with one equivalent of an aromatic aldehyde. lookchem.com This tandem cyclocondensation-Knoevenagel–Michael reaction sequence directly yields 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. researchgate.netresearchgate.net

This strategy is highly versatile, allowing for the synthesis of a diverse library of pyrazolone-based compounds by varying the aldehyde and hydrazine starting materials. researchgate.netscispace.com

Catalyst Systems and Reaction Optimization in Pyrazolone (B3327878) Synthesis

The efficiency of pyrazolone synthesis is often enhanced through the use of various catalytic systems. Both acid and base catalysts have been effectively employed. For instance, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be catalyzed by Ce(SO4)2·4H2O, which acts as a reusable and environmentally friendly catalyst under solvent-free conditions. scispace.com Other effective catalysts include the ionic liquid [Et3NH][HSO4], which facilitates high yields under solvent-free conditions, and various solid acid catalysts like silica-bonded S-sulfonic acid and xanthan sulfuric acid. researchgate.nettandfonline.com

In addition to chemical catalysis, physical methods are used to optimize reaction conditions. Microwave irradiation has been shown to accelerate the synthesis of pyrazolones, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

Table 1: Selected Catalyst Systems for the Synthesis of 1H-Pyrazol-5-ol Analogs

| Catalyst | Reactants | Product Type | Conditions | Reference |

|---|---|---|---|---|

| Ce(SO4)2·4H2O | Aryl aldehydes, Phenylhydrazine, Ethyl acetoacetate | 4,4'-Arylmethylene-bis-pyrazoles | 125 °C, Solvent-free | scispace.com |

| [Et3NH][HSO4] | Aromatic aldehydes, Ethyl acetoacetate, Hydrazine | 4,4'-Arylmethylene-bis-pyrazoles | Solvent-free | researchgate.net |

| Ammonium Chloride | Aromatic aldehydes, 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 4,4'-Arylmethylene-bis-pyrazoles | H2O:EtOH, Room Temp. | researchgate.net |

| 2-Hydroxy ethylammonium (B1618946) propionate | Aromatic aldehydes, Ethyl acetoacetate, Hydrazine | 4,4'-Arylmethylene-bis-pyrazoles | Solvent-free | tandfonline.com |

| N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e] researchgate.nettandfonline.comacs.orgthiadiazine-7-sulfonamide 1,1-dioxide | Phenylhydrazine, Acetoacetate derivatives, Arylaldehydes | 4,4'-Arylmethylene-bis-pyrazoles | 80 °C, Solvent-free | lookchem.com |

Green Chemistry Approaches in 1H-Pyrazol-5-ol Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for synthesizing pyrazol-5-ols. These approaches focus on minimizing or eliminating hazardous solvents and catalysts, reducing energy consumption, and improving atom economy.

A notable green strategy is the use of visible light to promote the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This method is cost-effective, operates at room temperature, and proceeds without a catalyst, offering a sustainable pathway to these compounds. acs.org Another approach involves performing the synthesis under catalyst-free and solvent-free conditions, simply by heating the reactants or using microwave irradiation. researchgate.net

Water, as a benign solvent, has also been successfully employed. The synthesis of bis(pyrazolyl)methanes has been achieved in aqueous media, often facilitated by catalysts like 2-hydroxyethylammonium acetate. tandfonline.com The development of heterogeneous and recyclable catalysts, such as CeO2/SiO2 and Fe3O4-supported systems, further contributes to the green credentials of these synthetic routes by simplifying product purification and allowing for catalyst reuse. thieme-connect.comresearchgate.net

Derivatization and Functionalization Strategies

The pre-formed 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol core can be further modified to create a diverse range of derivatives with tailored properties. These strategies include building larger molecules from the pyrazole core or introducing new functional groups onto the heterocyclic ring.

Synthesis of Bis(1H-pyrazol-5-ol) Derivatives

A primary derivatization pathway for 1H-pyrazol-5-ols is the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. This is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde and two equivalents of a pyrazol-5-ol (such as 3-methyl-1-phenyl-1H-pyrazol-5-ol) in the presence of a catalyst. researchgate.netscispace.comtandfonline.com The reaction proceeds via a tandem Knoevenagel-Michael reaction sequence. researchgate.net

The scope of this reaction is broad, accommodating a wide variety of substituted aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, to produce the corresponding bis-derivatives in high yields. scispace.com

Table 2: Examples of Synthesized 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) Derivatives

| Aldehyde | Pyrazolone Reactant | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Phenylhydrazine, Ethyl Acetoacetate | Ce(SO4)2·4H2O, 125°C, Solvent-free | 98% | scispace.com |

| Benzaldehyde | Phenylhydrazine, Ethyl Acetoacetate | [Et3NH][HSO4], 80°C, Solvent-free | 94% | researchgate.net |

| 4-Nitrobenzaldehyde | 3-Methyl-1-phenyl-2-pyrazoline-5-one | Visible light, rt | - | acs.org |

| 3,4,5-Trimethoxybenzaldehyde | Hydrazine hydrate, Ethyl acetoacetate, Meldrum's acid | [TMG][Ac], 80°C, Solvent-free | - | rsc.org |

Introduction of Diverse Substituents onto the Pyrazol-5-ol Core

The pyrazole ring is amenable to further functionalization, allowing for the introduction of various substituents. Palladium-catalyzed cross-coupling reactions are a powerful tool for creating new C-N bonds, enabling the synthesis of N-arylpyrazoles from pyrazole derivatives and aryl triflates. organic-chemistry.org

For the introduction of functional groups directly onto the pyrazole core, methods have been developed for the regioselective synthesis of substituted pyrazoles. For example, 1,3-diketones can be condensed with arylhydrazines at room temperature in N,N-dimethylacetamide to yield 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org The aldehyde group of pyrazole-3-carbaldehydes can be converted into a nitrile group using reagents like iodine in liquid ammonia. nih.gov Furthermore, Knoevenagel condensation of pyrazol-5-ones with cinnamaldehydes can yield 4-arylallylidenepyrazolone derivatives. mdpi.com These methods provide pathways to a wide array of functionalized pyrazole scaffolds starting from a basic pyrazol-5-ol core.

Structural Elucidation and Advanced Spectroscopic Characterization of 1h Pyrazol 5 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Specific ¹H and ¹³C NMR chemical shift data, coupling constants, and signal assignments for 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Characteristic IR absorption frequencies corresponding to the functional groups of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol have not been reported in the searched scientific databases.

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for Molecular Weight and Purity Assessment

Specific data from high-resolution mass spectrometry or LC/MS analysis, which would confirm the molecular weight and purity of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol, could not be found.

Tautomeric Equilibria and Conformational Analysis of 1h Pyrazol 5 Ols

Investigation of Keto-Enol and NH-Tautomerism in Pyrazol-5-ol Derivatives

Pyrazol-5-ol derivatives can, in principle, exist in three main tautomeric forms: the hydroxy (OH) form, the CH form (a pyrazolin-5-one with an exocyclic double bond), and the NH form (a pyrazolin-5-one with an endocyclic double bond). researchgate.netclockss.org The equilibrium between these forms is influenced by various factors, including the nature and position of substituents on the pyrazole (B372694) and any attached aryl rings, as well as the solvent used for analysis. researchgate.netclockss.org

For 1-substituted pyrazol-5-ones, three primary tautomers are considered: the OH-form, the CH-form, and the NH-form. researchgate.net In the case of 3-substituted-1H-pyrazol-5-ols, such as the title compound, the principal tautomeric equilibrium involves the annular prototropic shift between the two nitrogen atoms of the pyrazole ring, leading to two possible NH-tautomers, and the keto-enol tautomerism.

The presence of an aryl group at the C3 position, as in 3-aryl-1H-pyrazol-5-ones, significantly influences the tautomeric balance. Studies on related compounds, such as 3-aryl-4-(arylhydrazono)-1H-pyrazol-5-ones, have shown that these molecules are valuable for developing highly potent and ligand-efficient inhibitors for enzymes like GSK3β. researchgate.net The specific tautomeric form present is critical for its binding affinity and biological function.

In the solid state, the structure of pyrazol-5-ol derivatives is often unambiguously determined by X-ray crystallography. For instance, the crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one confirms the presence of the pyrazol-5-ol (OH-form) moiety. researchgate.netnih.gov This suggests that even with a dichlorophenyl substituent, the enol form can be stable in the crystalline state. Similarly, a study on 1-n-hexyl-3-phenyl-1H-pyrazol-5-ol also confirmed the presence of the hydroxy tautomer in the solid state. nih.gov

Experimental and Computational Studies on Tautomeric Preferences

Both experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational methods, like Density Functional Theory (DFT), have been extensively employed to elucidate the tautomeric preferences of pyrazol-5-ol derivatives. fu-berlin.demdpi.comorientjchem.org

NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, and comparing them with those of "fixed" derivatives (where the tautomerism is blocked by substitution, e.g., O-methylation or N-methylation), the predominant tautomeric form in a given solvent can be determined. mdpi.com For example, in a study of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, NMR data revealed that the compound exists predominantly as the 1H-pyrazol-3-ol form in various solvents. mdpi.com In nonpolar solvents like CDCl₃, it forms dimeric pairs stabilized by intermolecular hydrogen bonds, while in polar solvents like DMSO-d₆, it exists as monomers. mdpi.com

Computational studies using DFT have become invaluable for predicting the relative stabilities of different tautomers. orientjchem.orgnih.gov These calculations can determine the total electronic energies of the keto and enol forms, providing insight into which isomer is more stable in the gaseous phase and in different solvents. orientjchem.org For many pyrazolone (B3327878) derivatives, the keto form is generally found to be more stable than the enol form, though factors like intramolecular hydrogen bonding and extended conjugation can favor the enol tautomer. orientjchem.org

The conformational analysis of pyrazole derivatives, particularly the orientation of aryl rings, has also been a subject of investigation. For a complex derivative, N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, computational analysis indicated a significant energy barrier of approximately 20 kcal/mol for the rotation of the two aryl rings, which was corroborated by NMR studies showing a barrier of about 18 kcal/mol. acs.orgnih.gov This suggests that atropisomers (conformational isomers that are stable enough to be isolated) could exist for such compounds. acs.orgnih.gov

Table of Tautomeric Forms and Influencing Factors

| Tautomeric Form | Description | Favored By |

| OH-Form (Enol) | Aromatic pyrazole ring with a hydroxyl group at C5. | Intramolecular H-bonding, extended conjugation, non-polar solvents (in some cases). |

| NH-Form (Keto) | Pyrazolin-5-one with an endocyclic C=C double bond and a proton on a ring nitrogen. | Often the most stable form in solution, particularly in polar solvents. |

| CH-Form (Keto) | Pyrazolin-5-one with an exocyclic C=C double bond. | Generally less stable than the OH and NH forms. |

Table of Spectroscopic Data for a Related Compound (1-phenyl-1H-pyrazol-3-ol) mdpi.com

| Nucleus | Solvent | Chemical Shift (δ, ppm) of OH-form | Chemical Shift (δ, ppm) of "Fixed" O-Methyl Derivative | Chemical Shift (δ, ppm) of "Fixed" N-Methyl Derivative |

| ¹H (H-5) | CDCl₃ | 7.67 | 7.72 | 7.48 |

| ¹³C (C-5) | CDCl₃ | 129.1 | 127.7 | 142.3 |

| ¹⁵N (N-1) | CDCl₃ | ~192-194 | 195.6 | ~262 |

| ¹⁵N (N-2) | CDCl₃ | ~246-262 | 261.7 | ~262 |

Research on Biological Activities and Potential Mechanisms of Action of 1h Pyrazol 5 Ol Analogs

Elucidation of Molecular and Cellular Mechanisms Underlying Observed Activities

Beyond identifying biological activities, research has focused on understanding the molecular and cellular mechanisms through which pyrazole (B372694) analogs exert their effects, particularly in the context of cancer. These investigations reveal that pyrazole derivatives can induce cancer cell death and inhibit proliferation through multiple pathways.

One of the primary mechanisms of anticancer action for many pyrazole compounds is the induction of apoptosis, or programmed cell death. acs.org The most potent pyrazole-indole hybrids were found to trigger apoptosis in HepG2 liver cancer cells, a mechanism confirmed by flow cytometry analysis. acs.org This apoptotic induction is often mediated by the modulation of key regulatory proteins. For example, compounds 7a and 7b were shown to significantly increase the activity of caspase-3 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. acs.org

Another key mechanism is the disruption of the cell cycle. nih.govmdpi.com Pyrazole derivatives can cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. In one study, a pyrazole derivative (compound 5a) caused a significant increase in the cell population in the G0-G1 phase in HepG2 cells, while another compound (6b) led to an accumulation of cells in the S-phase. nih.gov The ability of these compounds to inhibit CDK-2, a crucial enzyme for cell cycle progression, provides a direct molecular explanation for this effect. acs.orgnih.gov

Furthermore, some pyrazole derivatives function as microtubule-destabilizing agents by inhibiting tubulin polymerization. mdpi.comijpsjournal.com Tubulin is a critical component of the cellular cytoskeleton and is essential for cell division, making it an effective target for anticancer drugs. mdpi.com A novel pyrazole derivative, PTA-1, was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in triple-negative breast cancer cells. mdpi.com Molecular docking studies have helped to visualize how these compounds bind to the colchicine-binding site of tubulin, disrupting its structure and function. mdpi.com

Structure Activity Relationship Sar Investigations of 1h Pyrazol 5 Ol Compounds

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological profile of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol and its analogs can be significantly altered by introducing or modifying substituents at various positions on the pyrazole (B372694) and phenyl rings. These changes can affect the compound's size, shape, lipophilicity, and electronic properties, which in turn dictate its interaction with biological targets.

The pyrazole ring itself is a versatile scaffold, and modifications at different positions have been shown to be critical for activity. For instance, in the development of kinase inhibitors, a prominent application for pyrazole derivatives, the substitution pattern on the pyrazole core is a key determinant of potency and selectivity. nih.govmdpi.com The pyrazole ring can act as a bioisosteric replacement for other rings, like benzene (B151609), to improve drug-like properties such as reduced lipophilicity. mdpi.com

The substituent at the 1-position of the pyrazole ring plays a significant role in modulating biological activity. In a series of rimonabant (B1662492) analogs, which feature a 1-(2,4-dichlorophenyl) group, modifications at other parts of the molecule led to significant changes in anti-inflammatory activity. For example, replacing the N-aminopiperidine moiety of rimonabant with various amines and an additional carbonyl group resulted in compounds with altered inhibitory effects on nitric oxide (NO) production in microglia. nih.gov Specifically, a morpholine (B109124) analogue demonstrated significantly higher inhibitory activity against NO production compared to rimonabant, highlighting the impact of this modification. nih.gov

The nature of the substituent at the 3-position of the pyrazole ring is also a critical factor. In a study of substituted anthranilic diamides, introducing an ester group at the 3-position of the pyrazole ring led to promising insecticidal activity and improved selectivity. researchgate.net This suggests that even for the same core scaffold, the biological target and resulting activity can be dramatically shifted by substituent choice.

Furthermore, modifications on the phenyl ring at the 3-position of the pyrazole core have been extensively studied. The presence and position of halogen atoms, such as the dichlorophenyl group, are often crucial for potent activity. In a study of pyrazoline-thiazolidinone hybrids, the introduction of chlorine, nitro, or hydroxyl groups in the para-position of the benzene ring resulted in a two- to four-fold increase in antimicrobial activity. nih.gov This underscores the importance of the electronic and steric properties of substituents on the phenyl ring.

The following table summarizes the impact of various substituent modifications on the biological activity of pyrazole derivatives, drawing from findings on related structures.

| Modification Site | Substituent/Modification | Observed Impact on Biological Activity | Reference |

| Pyrazole Ring (General) | Replacement of a benzene ring | Can lead to less lipophilic compounds with better drug-like properties. | mdpi.com |

| Pyrazole Ring (N1-position) | Replacement of N-aminopiperidine with other amines and a carbonyl group | Altered anti-inflammatory activity (NO inhibition). A morpholine analogue showed enhanced activity. | nih.gov |

| Pyrazole Ring (C3-position) | Introduction of an ester group | Resulted in promising insecticidal activity with good selectivity in diamide (B1670390) analogues. | researchgate.net |

| Phenyl Ring at C3 | Introduction of chloro, nitro, or hydroxyl groups at the para-position | Led to a 2-4 fold potentiation of antimicrobial activity in pyrazoline-thiazolidinone hybrids. | nih.gov |

| Pyrazole Ring (C4-position) | Substitution with various nitrogenous heterocyclic ring systems | Influenced anti-inflammatory activity, with electron-donating groups sometimes showing higher activity. | nih.gov |

Rational Design Strategies for Enhanced Activity Profiles

Rational drug design involves the deliberate and targeted modification of a lead compound's structure to improve its biological activity and pharmacokinetic properties. For 1H-pyrazol-5-ol derivatives, several rational design strategies have been successfully employed.

One common strategy is scaffold hopping , where a core molecular structure is replaced with a different one that maintains similar spatial arrangements of key functional groups. The pyrazole scaffold itself is often considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to serve as a versatile framework in various kinase inhibitors and other therapeutic agents. nih.govmdpi.com For example, in the development of Aurora kinase inhibitors, a pyrazole fragment was preferred over other rings like pyrimidine (B1678525) or thiazole (B1198619) because it yielded potent inhibitors with more favorable drug-like properties. mdpi.com

Structure-based drug design , which utilizes the three-dimensional structure of the biological target, is another powerful approach. Molecular docking studies can predict the binding orientation and affinity of a ligand to its target protein. For instance, in the design of novel diamide insecticides, molecular docking analysis helped to predict the binding conformations of pyrazole-based compounds to the ryanodine (B192298) receptor (RyR), showing a good correlation between the predicted binding scores and the observed insecticidal activity. researchgate.net This computational insight allows for the rational introduction of substituents that are expected to form favorable interactions with the target, such as hydrogen bonds or hydrophobic interactions.

Another key strategy is the hybridization of pharmacophores . This involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound with the aim of achieving synergistic or additive effects, or a multi-target profile. The synthesis of pyrazole-thiazolidinone hybrids is an example of this approach, where the pyrazole and thiazolidinone moieties, both known for their biological activities, are combined to create novel compounds with potential antimicrobial and antitumor properties. nih.gov

The development of pyrazole-based inhibitors for c-Jun N-terminal kinase (JNK) provides a clear example of rational design. Recognizing that diverse heterocyclic compounds with an amide group showed potent JNK-1 inhibitory activity, researchers synthesized new inhibitors incorporating a pyrazole heterocyclic group, leading to the identification of several analogues with significant inhibitory and anti-inflammatory effects. nih.gov

The table below outlines some of the rational design strategies applied to pyrazole-containing compounds.

| Design Strategy | Description | Application Example | Reference |

| Scaffold Hopping | Replacing a core scaffold with another while maintaining key interactions. | Using a pyrazole ring in place of other heterocycles to improve potency and drug-like properties in Aurora kinase inhibitors. | mdpi.com |

| Structure-Based Design | Utilizing the 3D structure of the target to guide the design of inhibitors. | Molecular docking to predict binding of pyrazole derivatives to the ryanodine receptor for designing new insecticides. | researchgate.net |

| Pharmacophore Hybridization | Combining two or more pharmacophoric units into a single molecule. | Creating pyrazole-thiazolidinone hybrids to explore new antimicrobial and antitumor agents. | nih.gov |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physicochemical properties. | The pyrazole ring itself can be considered a bioisostere for other aromatic systems, offering advantages in drug design. | mdpi.com |

These systematic SAR and rational design approaches are instrumental in refining the structure of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol and related compounds to yield derivatives with enhanced biological efficacy and selectivity for a wide range of therapeutic targets.

Computational and Theoretical Chemistry Studies of 1h Pyrazol 5 Ol Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding potential biological activity by modeling the interactions at the active site of a target protein. ijpbs.com For pyrazole (B372694) derivatives, docking studies have been instrumental in screening for potential inhibitors of various enzymes, including those involved in cancer and inflammation. researchgate.netalrasheedcol.edu.iq

Research on pyrazole derivatives has shown their potential to dock effectively within the binding pockets of several key protein targets. researchgate.net For instance, studies on pyrazoline derivatives with targets like receptor tyrosine kinases (e.g., VEGFR-2) and protein kinases (e.g., Aurora A, CDK2) have revealed that these compounds can fit deeply into the active site. The binding is often stabilized by a network of interactions, including hydrogen bonds and van der Waals forces, with key amino acid residues. researchgate.net

In one study, various 1H-pyrazole derivatives were docked against protein targets significant in cancer pathways. The results indicated strong binding affinities, with minimum binding energies suggesting stable ligand-receptor complexes. For example, a derivative showed a minimum binding energy of -10.09 kJ/mol with VEGFR-2 (PDB ID: 2QU5) and -10.35 kJ/mol with CDK2 (PDB ID: 2VTO). researchgate.net Another docking study on different pyrazoline derivatives against human mitochondrial branched-chain aminotransferase (BCATm) (PDB ID: 2A1H), a target for anticonvulsant activity, also showed promising results with docking scores comparable to or better than standard drugs like Gabapentin. researchgate.net

The effectiveness of the binding is determined by the binding energy, where a lower value indicates a more stable and favorable interaction. ijpbs.com These simulations allow researchers to visualize and analyze the specific interactions, such as hydrogen bonds with amino acid backbones or side chains, which are critical for the ligand's inhibitory potential. ijpbs.comresearchgate.net

| Derivative Type | Protein Target | PDB ID | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-substituted Pyrazole | VEGFR-2 | 2QU5 | -10.09 | researchgate.net |

| 1,3,4-Thiadiazole-substituted Pyrazole | CDK2 | 2VTO | -10.35 | researchgate.net |

| 1,3,4-Thiadiazole-substituted Pyrazole | Aurora A Kinase | 2W1G | -8.57 | researchgate.net |

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone | Human Mitochondrial BCATm | 2A1H | -6.898 (Dock Score) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netnih.gov

For pyrazole derivatives, QSAR studies have been successfully applied to model various biological activities, including anti-inflammatory and anticonvulsant effects. neuroquantology.comdergipark.org.tr These models are built by calculating a range of molecular descriptors for a set of compounds with known activities. Descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., polar surface area). neuroquantology.comdergipark.org.tr

A genetic function approximation (GFA) algorithm is often used to select the most relevant descriptors from a large pool, and multiple linear regression (MLR) is then used to build the predictive model. dergipark.org.tr For example, a QSAR study on 1H-pyrazole-5-carboxylic acid derivatives developed a statistically significant model for anti-MES (maximal electroshock induced seizure) activity. dergipark.org.tr The resulting six-parameter equation showed a high correlation coefficient (R² = 0.937) and predictive ability (R²pred = 0.929), indicating its robustness. dergipark.org.tr

The descriptors included in such models provide insight into the structural requirements for activity. For instance, the inclusion of the dipole moment (μ) and the energy of the lowest unoccupied molecular orbital (ϵLUMO) suggests that the electronic properties and charge distribution of the molecule are critical for its biological function. dergipark.org.troup.com Similarly, descriptors related to surface area point to the importance of the molecule's size and shape for transport and binding to its target. dergipark.org.troup.com The validation of these models is crucial and is often performed using cross-validation techniques (e.g., Leave-One-Out Q²) and by predicting the activity of an external test set of compounds. neuroquantology.comnih.gov

| Descriptor | Description | Significance in Model |

|---|---|---|

| μ | Dipole Moment | Relates to the overall polarity and charge distribution of the molecule. |

| ϵLUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability of the molecule to accept electrons. |

| PSA | Polar Surface Area | Important for predicting drug transport properties and cell permeability. |

| WAA | Accessible Surface Area (from wave function) | Relates to the molecule's size and potential for interaction. |

| QA | Sum of the square root of the square of the charge on all atoms | A measure of the overall charge distribution. |

| (specific to F atoms) | Sum of the square root of the square of the charge on all fluorine atoms | Highlights the specific contribution of fluorine substitution to activity. |

Electronic Structure and Reactivity Studies

The electronic structure of a molecule governs its chemical reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to study the electronic characteristics of pyrazole systems. mdpi.comunar.ac.id These studies involve optimizing the molecular geometry and calculating various electronic and reactivity descriptors. asrjetsjournal.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. asrjetsjournal.org

For pyrazole derivatives, DFT calculations at levels like B3LYP/6-311G(d,p) have been used to determine these properties. asrjetsjournal.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (IP ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (EA ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (IP+EA)/2): The power of an atom to attract electrons.

Chemical Hardness (η = (IP-EA)/2): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω = χ²/2η): A measure of the electrophilic character of a molecule.

Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution across the molecule. asrjetsjournal.org Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For pyrazol-5-ol systems, the oxygen of the hydroxyl group and the nitrogen atoms of the pyrazole ring are often identified as centers of negative potential, making them key sites for interactions like hydrogen bonding. asrjetsjournal.org

| Parameter | Definition | Significance |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to deformation of electron cloud. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Advanced Research Applications of 1h Pyrazol 5 Ols Beyond Conventional Bioactivity

Research in Agrochemical Development (e.g., fungicides, pesticides, insecticides)

The pyrazole (B372694) moiety is a cornerstone in the development of modern agrochemicals, with numerous commercial products used to protect a wide range of crops. nih.gov Research into pyrazole derivatives, including those with a dichlorophenyl group, continues to yield compounds with potent fungicidal, pesticidal, and insecticidal properties.

Detailed Research Findings:

Fungicidal Activity: Pyrazole-based compounds are prominent in fungicide development. nih.gov For instance, pyraclostrobin (B128455) is a commercial fungicide that acts by disrupting the fungal energy cycle. nih.gov Research has shown that 1,5-diaryl pyrazole analogs are effective against peanut stem rot disease. nih.gov Specifically, derivatives like methyl 1-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate have been synthesized and investigated for their antifungal potential. nih.gov Studies on 4-substituted pyrazolin-3-ones, which are tautomers of pyrazol-5-ols, revealed that 4,4-dihalogenated derivatives exhibit fungicidal activity comparable to commercial fungicides against various phytopathogenic fungi, including Venturia inaequalis and Rhizoctonia solani. mdpi.com This suggests that the core pyrazol-5-ol structure is key to the activity.

Insecticidal and Pesticidal Activity: The pyrazole scaffold is integral to many insecticides. Fipronil, a well-known phenylpyrazole insecticide, functions by blocking GABA receptors in insects. conicet.gov.ar Research into new pyrazole-based insecticides is active, with studies showing that derivatives can be highly effective. For example, pyrazole Schiff base molecules have demonstrated excellent anti-termite activity, in some cases surpassing that of fipronil. researchgate.net Other research has focused on synthesizing 1H-pyrazole-5-carboxylic acid derivatives, which have shown good insecticidal activity against Aphis fabae. researchgate.net The development of anthranilic diamide (B1670390) insecticides containing pyrazole has also yielded compounds with potent activity. mdpi.com The presence of a dichlorophenyl group is a known feature in some commercial pesticides, such as in the pyrethroid insecticides, indicating its utility in designing effective agrochemicals. nam.org

Table 1: Examples of Pyrazole Derivatives in Agrochemical Research

| Compound Class/Derivative | Application | Target Organism/Disease | Research Finding | Citation(s) |

|---|---|---|---|---|

| 1,5-Diaryl-Pyrazole-3-Formate Analogs | Fungicide | Peanut Stem Rot (Sclerotium rolfsii) | Effective in controlling the disease. | nih.gov |

| 4,4-Dihalogenated Pyrazolin-3-ones | Fungicide | Venturia inaequalis, Rhizoctonia solani | Activity is comparable to modern fungicides. | mdpi.com |

| Pyrazole Schiff Bases | Insecticide | Termites | Demonstrated excellent anti-termite activity, superior to fipronil. | researchgate.net |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Insecticide | Tuta absoluta (Tomato leafminer) | Derivatives showed significant mortality rates against larvae. | conicet.gov.ar |

Materials Science Applications (e.g., dyes, fluorescent agents, light-emitting diodes)

The inherent aromaticity and tunable electronic structure of the pyrazole ring make it a valuable component in materials science, particularly for developing organic functional materials. Derivatives of 1H-pyrazol-5-ol can be modified to create novel dyes, fluorescent probes, and components for organic light-emitting diodes (OLEDs).

Detailed Research Findings:

Dyes and Fluorescent Agents: Pyrazole derivatives are recognized for their fluorescent properties. nih.gov Their high synthetic versatility allows for the creation of a diverse range of fluorescent dyes. nih.gov These compounds have been successfully used for applications like general cell staining and detecting specific intracellular conditions. nih.gov For example, the triflic-acid-promoted cyclization of a pyrazole derivative containing a pyrene (B120774) unit resulted in a rigid six-ringed structure that exhibited bright fluorescence in solution. mdpi.com The photophysical properties can be tuned by adding substituents; for instance, the emission spectra of some pyrazole-based dyes change significantly upon protonation, making them potentially useful as sensors for acidic environments. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Pyrazole and imidazole (B134444) derivatives have been explored as bifunctional materials for OLEDs, serving as both charge transporters and emitters. mdpi.com In OLEDs, materials with high triplet energy are crucial, and certain pyrazole-based compounds have been shown to possess high thermal stability and suitable triplet energy levels for use in these devices. mdpi.com Research on iridium(III) complexes, which are common phosphorescent emitters in OLEDs, has incorporated pyrazole-containing ligands to create highly efficient devices with narrow emission bandwidths and low efficiency roll-offs. rsc.org While specific research on 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol for OLEDs is not prominent, the general utility of the pyrazole scaffold highlights its potential in this area. The development of radical-based OLEDs has also utilized complex organic molecules to achieve emission in the near-infrared spectrum. rsc.org

Table 2: Pyrazole Derivatives in Materials Science Research

| Application | Pyrazole Derivative Type | Key Finding | Citation(s) |

|---|---|---|---|

| Fluorescent Dyes | Pyrazolylpyrene (Pyrazoolympicene) | Synthesized compounds exhibited bright fluorescence in solution and sensitivity to acidic media. | mdpi.com |

| Fluorescent Probes | Celecoxib-Based Pyrazole | A novel near-infrared (NIR) fluorescent probe was designed for targeted bioimaging in tumor cells. | nih.gov |

| OLEDs | Imidazole-Carbazole Derivatives | Compounds showed high thermal stability and were used to fabricate efficient deep-blue and blue light-emitting devices. | mdpi.com |

Analytical Chemistry Research Applications (e.g., chelating agents, metal ion extraction)

In analytical chemistry, 1H-pyrazol-5-ol and its tautomeric form, pyrazolin-5-one, are highly effective chelating agents. The nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl/keto group can coordinate with metal ions, forming stable complexes that can be used for separation, extraction, and analytical detection.

Detailed Research Findings:

Metal Ion Extraction: Pyrazolone (B3327878) derivatives have long been applied to the solvent extraction of metal ions. researchgate.net A class of β-diketones, 1-phenyl-3-methyl-4-acyl-pyrazolones-5, have been systematically investigated for their ability to extract a variety of metal ions, including Be²⁺, Mn²⁺, Zn²⁺, Pb²⁺, and Th⁴⁺, from aqueous solutions into an organic phase like chloroform. scispace.com The efficiency of extraction is influenced by the pH of the aqueous solution and the specific substituents on the pyrazolone ring, which alter its acidity (pKa) and distribution coefficient. scispace.com

Chelating Agents and Separation: The ability of pyrazole derivatives to act as selective chelating agents is crucial for separating different metal ions. For example, studies have evaluated the use of pyrazole- and imidazole-pyridinyl ligands for the selective extraction of base metals like copper(II). sun.ac.za The formation of stable complexes allows for the preferential removal of certain metals from multi-metal solutions. academicjournals.org Novel hybrid materials, created by grafting pyrazolyl-1H-1,2,4-triazole onto silica (B1680970) supports like MCM-41, have been developed for the efficient and selective removal of heavy metals like cadmium(II) from water. nih.gov Such materials leverage the high surface area of the silica and the strong chelating power of the pyrazole-triazole ligand. nih.gov

Table 3: Pyrazole Derivatives in Analytical Chemistry Research

| Application | Pyrazole Derivative | Metal Ions Studied | Key Finding | Citation(s) |

|---|---|---|---|---|

| Solvent Extraction | 1-Phenyl-3-methyl-4-acyl-pyrazolones-5 | Be²⁺, Mn²⁺, Zn²⁺, Pb²⁺, UO₂²⁺, La³⁺, Th⁴⁺ | Effective for extracting various metal ions; extraction efficiency depends on pH and substituents. | scispace.com |

| Metal Separation | Pyrazole- and Imidazole-Pyridinyl Ligands | Copper(II) | Ligands showed high recovery rates for copper(II) from aqueous solutions. | sun.ac.za |

| Heavy Metal Removal | Pyrazolyl-1H-1,2,4-triazole on Silica | Cadmium(II) | Hybrid materials demonstrated efficient and selective adsorption of cadmium ions from water. | nih.gov |

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and oxygen, especially those with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. The pyrazole ring system fits this description perfectly, and its derivatives have been extensively studied for their ability to protect various metals from corrosion.

Detailed Research Findings:

Mechanism of Inhibition: Pyrazole derivatives inhibit corrosion by adsorbing onto the metal surface. This adsorption process is facilitated by the presence of π-electrons in the aromatic ring and the lone pair of electrons on the nitrogen and oxygen heteroatoms. iscientific.org The adsorbed molecules form a protective film that isolates the metal from the corrosive medium, thereby reducing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov Studies show that these compounds often act as mixed-type inhibitors. nih.govresearchgate.net

Performance and Influencing Factors: The inhibition efficiency of pyrazole derivatives increases with their concentration. iscientific.org Research on C38 steel in sulfuric acid showed that newly synthesized pyrazole derivatives effectively control metal dissolution. iscientific.org Similarly, pyranopyrazole derivatives have been shown to provide high inhibition efficiency (up to 96.1%) for mild steel in hydrochloric acid. researchgate.net The specific structure of the pyrazole derivative, including the nature and position of substituents, plays a significant role in its performance. The adsorption process is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net

Table 4: Examples of Pyrazole Derivatives in Corrosion Inhibition Research

| Pyrazole Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Citation(s) |

|---|---|---|---|---|

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | C38 Steel | 1 M HCl | 90.2 | nih.gov |

| Pyranopyrazole Derivatives | Mild Steel | 15% HCl | 96.1 | researchgate.net |

| 5-(4-dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | C38 Steel | 0.5 M H₂SO₄ | Not specified, but noted as effective. | iscientific.org |

Future Research Directions and Challenges in 1h Pyrazol 5 Ol Chemistry

Exploration of Novel Synthetic Pathways and Catalysis

The development of efficient, sustainable, and diverse synthetic methodologies is a cornerstone of advancing 1H-pyrazol-5-ol chemistry. While classical methods like the Knoevenagel condensation of β-ketoesters with hydrazines are well-established, future research is increasingly directed towards more innovative and greener approaches. mdpi.comrsc.org

Key Future Research Areas:

Multicomponent Reactions (MCRs): One-pot MCRs are gaining prominence for the synthesis of complex pyrazolone (B3327878) derivatives. rsc.orgmdpi.com These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. Future work will likely focus on designing novel MCRs to access a wider range of substituted 1H-pyrazol-5-ols, including those with challenging substitution patterns like that of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol .

Novel Catalytic Systems: The exploration of new catalysts is crucial for improving reaction efficiency and selectivity. This includes the use of nano-catalysts, such as nano-ZnO, which have shown promise in the synthesis of 1,3,5-substituted pyrazole (B372694) derivatives. mdpi.com The development of chiral catalysts for the enantioselective synthesis of pyrazolones is another significant area of future research, opening doors to the creation of stereochemically defined bioactive molecules. rsc.org

C-H Functionalization: Direct C-H functionalization of the pyrazole ring is a powerful strategy for introducing molecular complexity. researchgate.net Future research will likely focus on developing more efficient and regioselective C-H activation methods, enabling the synthesis of a broader array of derivatives without the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technology to pyrazole synthesis offers potential for improved reaction control, scalability, and safety. ijbiotech.com Investigating the kinetics and mechanisms of pyrazole formation under flow conditions can lead to more optimized and efficient synthetic processes. ijbiotech.com

Challenges:

A primary challenge lies in achieving high regioselectivity in the synthesis of unsymmetrically substituted pyrazoles. ijbiotech.com For a compound like 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol , controlling the condensation reaction to favor the desired isomer is critical. Furthermore, the development of catalytic systems that are not only efficient but also environmentally benign and cost-effective remains a significant hurdle.

Deeper Mechanistic Insights into Biological and Chemical Reactivity

A thorough understanding of the reaction mechanisms and the structure-activity relationships (SAR) is fundamental for the rational design of new 1H-pyrazol-5-ol derivatives with tailored properties.

Key Future Research Areas:

Tautomerism Studies: 1H-Pyrazol-5-ols can exist in several tautomeric forms (CH, NH, and OH), and the predominant tautomer can significantly influence the compound's reactivity and biological activity. researchgate.netmdpi.comnih.gov Future research will employ advanced spectroscopic techniques (e.g., solid-state NMR) and computational methods to better understand the factors governing tautomeric equilibria in different environments. mdpi.comfu-berlin.de For 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol , determining the favored tautomeric form is essential for predicting its interactions with biological targets.

Reaction Kinetics and Intermediates: Detailed kinetic studies, including those using transient flow methodologies, can provide invaluable insights into the complex reaction pathways of pyrazole synthesis. ijbiotech.com The identification and characterization of reaction intermediates will enable a more refined control over the reaction outcomes.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for identifying the key structural features responsible for the biological activity of pyrazolone derivatives. nih.gov By systematically modifying the substituents on the pyrazole core, such as the dichlorophenyl group in 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol , researchers can develop more potent and selective compounds for specific therapeutic targets. nih.gov

Challenges:

The transient and often unstable nature of reaction intermediates makes their experimental detection and characterization a significant challenge. ijbiotech.com Elucidating the precise mechanism of action for biologically active pyrazolones also remains a complex task, often requiring a combination of experimental and computational approaches.

Development of Advanced Computational Models

Computational chemistry has become an indispensable tool in the study of pyrazole derivatives, offering insights that complement experimental findings. nih.gov

Key Future Research Areas:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods are increasingly used to predict the structural, electronic, and spectroscopic properties of pyrazolones. researchgate.net Future efforts will focus on developing more accurate and efficient computational protocols to model complex phenomena like tautomerism and reaction mechanisms. researchgate.net

Molecular Docking and Dynamics Simulations: These computational techniques are vital for predicting the binding modes of pyrazolone derivatives to biological targets, such as enzymes and receptors. nih.gov The development of more sophisticated force fields and sampling algorithms will enhance the predictive power of these simulations, aiding in the rational design of new drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models provide a mathematical relationship between the chemical structure and biological activity of a series of compounds. Future research will focus on building more robust and predictive QSAR models for pyrazolones by incorporating a wider range of molecular descriptors and utilizing advanced machine learning algorithms.

Challenges:

The accuracy of computational models is highly dependent on the quality of the input parameters and the level of theory employed. nih.gov A significant challenge is the development of computational methods that can accurately predict the properties and behavior of pyrazolones in complex biological environments. The computational cost of high-level calculations also remains a limiting factor for large-scale screening of virtual libraries.

Diversification of Research Applications

While the medicinal applications of pyrazolones are well-documented, there is a growing interest in exploring their utility in other scientific and technological domains. nih.govnih.gov

Key Future Research Areas:

Materials Science: The unique photophysical properties of some pyrazole derivatives make them promising candidates for applications in materials science, such as in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and nonlinear optical materials. mdpi.com Future research will focus on the design and synthesis of pyrazolones with tailored optical and electronic properties.

Agrochemicals: Pyrazole-containing compounds have already found applications as herbicides and insecticides. nih.gov Continued research in this area could lead to the development of new and more effective agrochemicals with improved environmental profiles.

Coordination Chemistry: The ability of pyrazolones to act as ligands for metal ions opens up possibilities in coordination chemistry and catalysis. researchgate.net The synthesis and characterization of novel metal complexes of pyrazolones could lead to new catalysts with unique reactivity and selectivity.

Challenges:

Translating the promising properties of laboratory-synthesized pyrazolones into practical applications requires overcoming challenges related to stability, processability, and cost-effectiveness. The long-term environmental impact and toxicity of new pyrazolone-based materials and agrochemicals also need to be carefully assessed.

Data on 3-Aryl-1H-Pyrazol-5-ols

While specific experimental data for 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol is not extensively available in the reviewed literature, the following table provides general data for the broader class of 3-aryl-1H-pyrazol-5-ols.

| Property | General Observation for 3-Aryl-1H-Pyrazol-5-ols | Reference |

| Synthesis | Typically synthesized via condensation of an aryl-β-ketoester with hydrazine (B178648) or a substituted hydrazine. | mdpi.comnih.gov |

| Tautomerism | Exhibit tautomerism, existing as CH, NH, and OH forms. The equilibrium is influenced by substituents and solvent. | researchgate.netmdpi.com |

| Biological Activity | Many derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. | nih.govnih.gov |

| Computational Studies | DFT and other computational methods are used to study their structure, stability, and reactivity. | researchgate.netresearchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl precursors. For example, hydrazine hydrate reacts with β-keto esters or diketones substituted with a 2,4-dichlorophenyl group under reflux in ethanol or methanol. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1 hydrazine to carbonyl), and acid/base catalysis (e.g., acetic acid or triethylamine) to drive cyclization . Post-synthesis, recrystallization in methanol or ethanol is commonly used for purification .

Q. How is the structural identity of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol confirmed?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Peaks corresponding to the pyrazole ring (δ 5.93 ppm for C5-H in DMSO) and aromatic protons (δ 7.2–7.9 ppm for dichlorophenyl substituents) are critical .

- X-ray crystallography : Single-crystal diffraction using SHELXL software refines bond lengths and angles (e.g., C-Cl bonds ~1.73 Å, pyrazole ring planarity) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 323.3 [M+H]+) validate molecular weight .

Q. What purification techniques are recommended for isolating high-purity 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol?

- Methodological Answer :

- Recrystallization : Methanol or ethanol solvents yield crystals with >95% purity .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) gradients removes byproducts like unreacted hydrazines or dimerized species .

- Continuous flow reactors : For scalable synthesis, these systems improve yield (up to 34% reported) and reduce impurities via controlled reaction kinetics .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol for improved yield and regioselectivity?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and enhances regioselectivity by promoting uniform heating .

- Catalytic systems : Use of Lewis acids (e.g., ZnCl2) or ionic liquids can stabilize intermediates and reduce side reactions (e.g., formation of 4,5-dihydro analogs) .

- In situ monitoring : FT-IR or HPLC tracks reaction progress, enabling real-time adjustments to stoichiometry or temperature .

Q. What strategies are employed to investigate the biological activity of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol derivatives?

- Methodological Answer :

- Antioxidant assays : DPPH radical scavenging and FRAP tests measure redox potential, with pyrazole-OH groups acting as electron donors .

- Antimicrobial screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) identifies structure-activity relationships (SAR) influenced by chloro-substituents .

- Molecular docking : Simulations (e.g., AutoDock) predict interactions with targets like PD-L1 or bacterial enzymes, guiding derivative design .

Q. How can computational modeling predict the reactivity and hydrogen-bonding patterns of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol?

- Methodological Answer :

- DFT calculations : Gaussian software computes frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess electrophilic/nucleophilic sites .

- Hydrogen-bond analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings in crystal lattices, critical for stability and solubility .

Q. What experimental approaches resolve contradictions in spectral data or crystallographic refinement?

- Methodological Answer :

- Multi-method validation : Cross-validate NMR with LC-MS to confirm molecular integrity when unexpected peaks arise .

- Twinned data refinement : For problematic X-ray datasets (e.g., high R-factors), SHELXL’s twin refinement tools (BASF parameter) improve accuracy .

Q. What safety protocols are essential for handling 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.